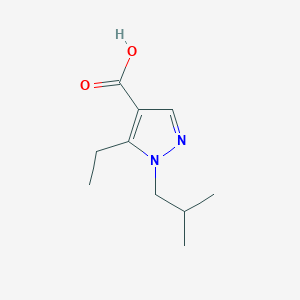5-ethyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid
CAS No.: 1152576-26-5
Cat. No.: VC7109888
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1152576-26-5 |
|---|---|
| Molecular Formula | C10H16N2O2 |
| Molecular Weight | 196.25 |
| IUPAC Name | 5-ethyl-1-(2-methylpropyl)pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H16N2O2/c1-4-9-8(10(13)14)5-11-12(9)6-7(2)3/h5,7H,4,6H2,1-3H3,(H,13,14) |
| Standard InChI Key | ZAZRFBIVUYZLCB-UHFFFAOYSA-N |
| SMILES | CCC1=C(C=NN1CC(C)C)C(=O)O |
Introduction
5-Ethyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic rings containing two nitrogen atoms, and they are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals. This specific compound is characterized by its molecular formula C₁₀H₁₆N₂O₂ and molecular weight of approximately 196.25 g/mol .
Structural Information
The structural details of 5-ethyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid are as follows:
-
Molecular Formula: C₁₀H₁₆N₂O₂
-
SMILES: CCC1=C(C=NN1CC(C)C)C(=O)O
-
InChI: InChI=1S/C10H16N2O2/c1-4-9-8(10(13)14)5-11-12(9)6-7(2)3/h5,7H,4,6H2,1-3H3,(H,13,14)
Safety and Handling
The compound is classified as harmful if swallowed and causes skin irritation, as indicated by the hazard statements H302 and H315, respectively . Therefore, it is crucial to handle this compound with appropriate protective equipment and follow safety protocols to minimize exposure.
Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 197.12847 | 145.3 |
| [M+Na]+ | 219.11041 | 155.2 |
| [M+NH4]+ | 214.15501 | 151.3 |
| [M+K]+ | 235.08435 | 152.9 |
| [M-H]- | 195.11391 | 143.9 |
| [M+Na-2H]- | 217.09586 | 148.1 |
| [M]+ | 196.12064 | 145.9 |
| [M]- | 196.12174 | 145.9 |
Hazard Information
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume